molecular formula C24H28N2O5 B10798953 rel-(1S,3R)-BenazeprilHydrochloride CAS No. 86541-76-6

rel-(1S,3R)-BenazeprilHydrochloride

Número de catálogo: B10798953
Número CAS: 86541-76-6
Peso molecular: 424.5 g/mol
Clave InChI: XPCFTKFZXHTYIP-VQTJNVASSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rel-(1S,3R)-BenazeprilHydrochloride: is a chiral compound with significant pharmacological importance. It is a stereoisomer of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound’s unique stereochemistry plays a crucial role in its biological activity and therapeutic efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1S,3R)-BenazeprilHydrochloride involves several steps, including the formation of the chiral center. One common method is the asymmetric synthesis, which uses chiral catalysts or chiral starting materials to ensure the desired stereochemistry. The reaction conditions typically involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods are designed to be cost-effective and scalable, ensuring high yields and consistent quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: rel-(1S,3R)-BenazeprilHydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its pharmacological properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce various alcohols or amines.

Aplicaciones Científicas De Investigación

rel-(1S,3R)-BenazeprilHydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying stereoselective reactions and chiral synthesis.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: As an ACE inhibitor, it is extensively researched for its therapeutic potential in treating cardiovascular diseases.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new pharmaceuticals.

Mecanismo De Acción

The mechanism of action of rel-(1S,3R)-BenazeprilHydrochloride involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure. The molecular targets include the ACE enzyme and various receptors involved in the RAAS pathway.

Comparación Con Compuestos Similares

    Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lisinopril: Known for its longer duration of action compared to Benazepril.

    Ramipril: Often used for its cardioprotective effects in addition to blood pressure control.

Uniqueness: rel-(1S,3R)-BenazeprilHydrochloride is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for the ACE enzyme. This stereochemical configuration can result in differences in efficacy, side effects, and overall therapeutic profile compared to other ACE inhibitors.

Actividad Biológica

rel-(1S,3R)-Benazepril Hydrochloride, commonly known as benazepril, is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is notable for its effectiveness in lowering blood pressure and its favorable pharmacokinetic profile. The biological activity of benazepril is largely attributed to its active metabolite, benazeprilat, which exhibits significantly greater ACE inhibitory activity.

Benazepril functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, benazepril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

  • Vasodilation : Reduced vascular resistance.
  • Decreased Aldosterone Secretion : Lower sodium and water retention, resulting in reduced blood volume and pressure.

Pharmacokinetics

The pharmacokinetic properties of benazepril include:

  • Absorption : Approximately 37% of the dose is absorbed after oral administration.
  • Metabolism : Rapidly converted to benazeprilat in the liver, reaching peak plasma concentrations within 1-2 hours.
  • Protein Binding : High protein binding (about 96.7% for benazepril and 95.3% for benazeprilat).
  • Elimination : Primarily renal excretion with an effective half-life of 10-11 hours for benazeprilat .

Clinical Efficacy

In clinical studies, benazepril has demonstrated significant antihypertensive effects:

  • Single-Dose Studies : Blood pressure reduction observed within 1 hour, with peak effects occurring between 2 to 4 hours post-dose .
  • Long-Term Studies : Sustained blood pressure control over extended periods with minimal side effects.

Table 1: Summary of Clinical Findings

Study TypePopulationDosage RangeMain Findings
Single-Dose StudiesHypertensive Adults10 mg – 40 mgSignificant BP reduction within 1 hour .
Long-Term TrialsMixed Races10 mg – 40 mgEffective in all races; less effective in blacks .
Combination TherapyHypertensive PatientsAmlodipine + BenazeprilReduced incidence of edema compared to amlodipine alone .

Adverse Effects

The safety profile of benazepril is generally favorable, with common adverse effects including:

  • Cough : Occurs in approximately 1.2% of patients.
  • Dizziness and Fatigue : Reported by around 3.6% and 2.4% respectively.
  • Angioedema : Rare but serious; incidence less than 0.5% .

Table 2: Common Adverse Effects

Adverse EffectIncidence (%)
Cough1.2
Dizziness3.6
Fatigue2.4
Angioedema<0.5

Case Studies

Several case studies have highlighted the clinical effectiveness and safety of benazepril:

  • Case Study on Hypertensive Patients : A cohort study involving elderly patients showed that benazepril effectively managed hypertension without significant adverse reactions related to age or renal function .
  • Combination Therapy Efficacy : A study examining the combination of amlodipine and benazepril reported a lower incidence of peripheral edema compared to amlodipine alone, emphasizing the synergistic effect of combining these medications .

Propiedades

Número CAS

86541-76-6

Fórmula molecular

C24H28N2O5

Peso molecular

424.5 g/mol

Nombre IUPAC

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20+/m0/s1

Clave InChI

XPCFTKFZXHTYIP-VQTJNVASSA-N

SMILES isomérico

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

SMILES canónico

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.